molecular formula C7H5IN2O B11760023 5-Iodo-1H-indazol-6-OL

5-Iodo-1H-indazol-6-OL

Katalognummer: B11760023
Molekulargewicht: 260.03 g/mol
InChI-Schlüssel: KRMOKSJPLNOEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 5th position and a hydroxyl group at the 6th position of the indazole ring makes this compound a unique compound with distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-indazol-6-OL can be achieved through various synthetic routes. One common method involves the iodination of 1H-indazole derivatives. For example, the iodination of 1H-indazol-6-OL can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by iodination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1H-indazol-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 5-iodo-1H-indazole.

    Substitution: The iodine atom at the 5th position can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of 5-iodo-1H-indazol-6-one.

    Reduction: Formation of 5-iodo-1H-indazole.

    Substitution: Formation of various substituted indazole derivatives depending on the reagent used.

Wirkmechanismus

The mechanism of action of 5-Iodo-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the iodine and hydroxyl groups.

    5-Bromo-1H-indazol-6-OL: Similar to 5-Iodo-1H-indazol-6-OL but with a bromine atom instead of iodine.

    6-Hydroxy-1H-indazole: Lacks the iodine atom but has a hydroxyl group at the 6th position.

Uniqueness

This compound is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, while the hydroxyl group provides additional sites for chemical modification and biological activity .

Eigenschaften

Molekularformel

C7H5IN2O

Molekulargewicht

260.03 g/mol

IUPAC-Name

5-iodo-1H-indazol-6-ol

InChI

InChI=1S/C7H5IN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)

InChI-Schlüssel

KRMOKSJPLNOEDW-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NNC2=CC(=C1I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.